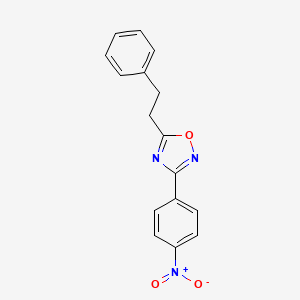![molecular formula C20H15NO3 B5823228 11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one](/img/structure/B5823228.png)
11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[118002,1003,8016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one is a complex organic compound with a unique pentacyclic structure It is known for its intricate molecular architecture, which includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions, where smaller ring structures are formed and then fused together to create the pentacyclic framework. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Functional groups within the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one has several applications in scientific research:
Chemistry: Used as a model compound to study complex ring systems and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
作用機序
The mechanism of action of 11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 10,10-Dimethyl-10H-indolo[2’,3’-3,4]pyrano[6,5-h]chromen-3-one
- 8,8-Dimethyl-8,9-dihydro-1,7-dioxa-9-aza-indeno2,1-cphenanthren-2-one
- 8,8-Dimethyl-8,9-dihydro-2H-pyrano2’,3’:5,6chromeno3,4-bindol-2-one .
Uniqueness
What sets 11,11-Dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one apart from similar compounds is its unique pentacyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
11,11-dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-20(2)19-16(12-5-3-4-6-13(12)21-19)17-14(24-20)9-7-11-8-10-15(22)23-18(11)17/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKAPNUEHJAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N2)C4=C(O1)C=CC5=C4OC(=O)C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)


![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5823183.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)
![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)


